n-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide

Enzyme Inhibition Biochemical Assays Target Validation

Researchers often face data unreliability when substituting non-fluorinated or mono-fluorinated analogs for precise 4,5-difluoro-2-hydroxyphenyl cores. This compound solves that with its unique vicinal difluoro pattern. - **Application**: Negative control in enzyme assays (dihydroorotase IC50 = 180,000 nM) & building block for fluorinated drug libraries. - **Properties**: XLogP3 0.9, TPSA 49.3 Ų, melting point 197-205°C. - **Supply**: ≥98% purity by GC, stable crystalline solid, accurate stoichiometry.

Molecular Formula C8H7F2NO2
Molecular Weight 187.14 g/mol
CAS No. 356557-98-7
Cat. No. B3131682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide
CAS356557-98-7
Molecular FormulaC8H7F2NO2
Molecular Weight187.14 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1O)F)F
InChIInChI=1S/C8H7F2NO2/c1-4(12)11-7-2-5(9)6(10)3-8(7)13/h2-3,13H,1H3,(H,11,12)
InChIKeyAVWRYZDQEIIHML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide Overview


N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide (CAS 356557-98-7) is a fluorinated aromatic compound belonging to the acetamidophenol class. It features a unique vicinal difluoro substitution pattern on a hydroxyphenyl ring, which imparts distinct electronic properties and a computed XLogP3 of 0.9 [1]. The compound is commercially available as a high-purity (typically ≥98% by GC) solid with a melting point of 197-205°C . Its primary utility lies as a versatile building block in medicinal chemistry, enabling the synthesis of fluorinated drug candidates, and as a probe in biochemical assays where it has been evaluated for enzyme inhibition, though with limited potency [2].

Fluorinated building block for medicinal chemistry
Negative control for enzyme inhibition assays
Reference standard for physicochemical profiling

N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide: Why Not Substitute


In medicinal chemistry and chemical biology, even minor structural changes can dramatically alter a compound's properties. Simply substituting N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide with a cheaper, non-fluorinated acetamidophenol (e.g., paracetamol) or a mono-fluorinated analog (e.g., 2'-fluoroacetanilide) is not scientifically justifiable . The specific 4,5-vicinal difluoro pattern on the phenyl ring, absent in these alternatives, significantly modifies the compound's electronic distribution, hydrogen bonding capacity, and metabolic stability [1]. These fundamental differences mean that data generated with one analog cannot be reliably extrapolated to this compound. The unique physicochemical signature—such as its computed logP and hydrogen bonding profile—directly influences its behavior in assays, its reactivity in synthetic routes, and its potential as a precise building block for more complex fluorinated molecules [2]. Therefore, for applications requiring the precise spatial and electronic environment of a 4,5-difluoro-2-hydroxyphenyl core, generic substitution is not a viable or scientifically sound option.

Non-fluorinated analogs Lack the electron-withdrawing fluorine effect, altering reactivity and target binding.
Mono-fluorinated analogs Do not replicate the vicinal difluoro hydrogen-bonding pattern critical for some pharmacophores.
Other difluoro regioisomers Different fluorine positions can shift metabolic stability and electronic profile unpredictably.

N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide: Comparative Evidence


Dihydroorotase Inhibition Profile

In direct enzyme inhibition assays, N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide demonstrates negligible inhibitory activity. Against mouse dihydroorotase, the compound exhibited an IC50 of 180,000 nM (180 µM) at a test concentration of 10 µM and pH 7.37 [1]. This is orders of magnitude weaker than known potent inhibitors of this enzyme, which often have IC50 values in the low micromolar to nanomolar range. Similarly, when tested against dihydrofolate reductase (DHFR) from L1210 cells, the compound's Ki was 0.00687 nM, but this data point is associated with a structurally distinct compound in the BindingDB entry and does not represent the activity of N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide [2]. This lack of potent activity is a key differentiator from specialized enzyme inhibitors and positions the compound as a control or negative reference in such assays.

Dihydroorotase inhibition
Head-to-head
IC50 180,000 nM
vs typical inhibitors (nM to low µM)
Supports negative control workflow in enzyme assays
>100-fold weaker than known inhibitors; data from BindingDB
Enzyme Inhibition Biochemical Assays Target Validation

Lipophilicity & Aqueous Solubility

The compound's computed physicochemical properties offer a distinct profile compared to non-fluorinated or heavily fluorinated analogs. It has a computed XLogP3 value of 0.9, indicating moderate lipophilicity that balances aqueous solubility and membrane permeability [1]. This is notably lower than many fluorinated aromatic building blocks (e.g., pentafluorophenyl derivatives with XLogP > 2.5) but higher than non-fluorinated acetamidophenols like paracetamol (XLogP ~0.5). The presence of two vicinal fluorine atoms and a hydroxyl group provides a topological polar surface area (TPSA) of 49.3 Ų [2]. This combination of moderate logP and significant TPSA suggests good solubility in biological assay buffers, a critical factor for reproducibility in high-throughput screening.

Lipophilicity profile
Reported
XLogP3 0.9
vs paracetamol (~0.5) and pentafluorophenyl (>2.5)
Supports selection as a balanced-lipophilicity building block
Computed value; TPSA 49.3 Ų may support aqueous solubility screening
Medicinal Chemistry Physicochemical Profiling Drug Discovery

Commercial Availability & Purity

The compound is readily available from multiple commercial suppliers in high purity (≥98% by GC), with a defined melting point of 197-205°C . This contrasts with many vicinal difluoro-substituted phenyl derivatives, which often require complex, multi-step synthetic routes and are not widely available off-the-shelf [1]. The presence of both an amide and a phenolic hydroxyl group provides multiple reactive handles for further derivatization. Its procurement as a standardized, high-purity solid ensures reproducible results in downstream applications, from library synthesis to assay development.

Commercial purity
Class-level
≥98% (GC), solid, 197–205°C
Supports procurement reproducibility and reduced synthetic burden
Vendor specification; compare to custom-synthesis analogs
Organic Synthesis Building Block Medicinal Chemistry

HTRA1 Inhibitor Precursor

While the target compound itself is not a potent HTRA1 inhibitor, its structural motif—specifically the difluoro-substituted phenyl acetamide core—appears as a key substructure in patent literature for novel HTRA1 inhibitors [1]. The 4,5-difluorophenyl group is a recognized pharmacophore for interacting with the serine protease HTRA1, an emerging target for age-related macular degeneration and other diseases [2]. This positions N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide as a valuable synthetic precursor or core scaffold for generating focused libraries of HTRA1 inhibitors, a function not served by non-fluorinated or differently substituted analogs.

HTRA1 pharmacophore
Reported
4,5-difluoro-2-hydroxyphenyl core cited in patent literature
Supports HTRA1-focused library synthesis
Patent-derived; does not represent confirmed inhibitor potency
Protease Inhibition Drug Discovery Age-Related Macular Degeneration

Solid-State Properties

The compound is a well-defined crystalline solid with a sharp melting point range of 197-205°C, as reported by commercial vendors . This high melting point and crystalline nature are indicative of strong intermolecular hydrogen bonding, likely facilitated by the phenolic -OH and amide functionalities. This contrasts with many liquid or low-melting fluorinated aromatics, which can present challenges in handling and formulation [1]. The defined solid-state properties simplify purification, storage, and formulation into solid dosage forms or stable stock solutions, a practical advantage for procurement and laboratory use.

Solid-state form
Reported
Crystalline solid, M.P. 197–205°C
Supports precise handling and formulation development
Reported by vendors; high melting point vs low-melting fluorinated analogs
Pharmaceutics Solid-State Chemistry Formulation

N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide: Application Scenarios


Dihydroorotase Negative Control

Given its weak inhibitory activity against dihydroorotase (IC50 = 180,000 nM), this compound is ideally suited as a negative control or reference standard in enzyme inhibition studies [1]. Its lack of significant activity provides a robust baseline for validating assay conditions and confirming the potency of true inhibitors. This application is directly supported by quantitative data from BindingDB.

Building Block for Fluorinated Drugs

The compound's balanced lipophilicity (XLogP3 = 0.9) and high commercial purity (≥98% by GC) make it a prime building block for medicinal chemistry [1]. Its 4,5-difluoro-2-hydroxyphenyl core is a valuable scaffold for synthesizing libraries of fluorinated compounds, particularly those targeting proteases like HTRA1, where this motif is a recognized pharmacophore [2].

Physicochemical Reference Standard

The compound's well-defined computed properties—XLogP3 = 0.9, TPSA = 49.3 Ų—position it as a useful reference standard for calibrating in silico models and experimental assays [1]. Its intermediate lipophilicity bridges the gap between highly polar and highly lipophilic drug-like molecules, aiding in the development of predictive ADMET models.

Crystalline Intermediate for Formulation

With a melting point of 197-205°C, this compound exists as a stable, crystalline solid [1]. This physical form is advantageous for researchers developing solid dosage formulations or requiring precise, dust-free handling in synthetic chemistry. It avoids the common pitfalls of volatile or oily fluorinated intermediates, ensuring accurate stoichiometry and simpler purification.

Application
Selection Property
Validation Focus
Enzyme inhibition assay control
Inert probe scaffold
Assay window validation, inhibitor benchmarking
Fluorinated medicinal chemistry
Vicinal difluoro substitution pattern
Reactivity profiling, scaffold diversification
In silico model calibration
Balanced XLogP/TPSA profile
ADMET prediction model validation
Solid-state formulation research
Crystalline solid, high melting point
Handling precision, solid-form stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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